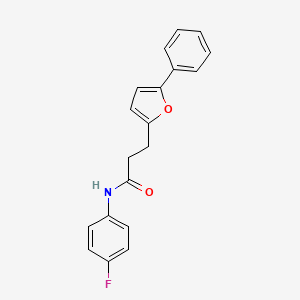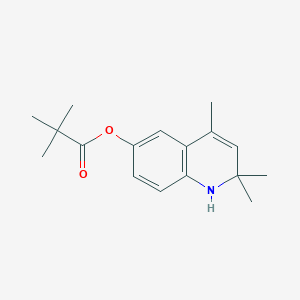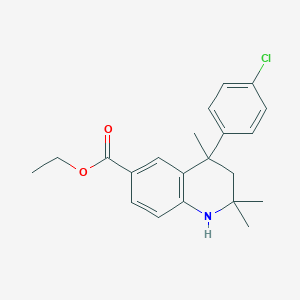![molecular formula C17H16N2O B11041663 2-Phenyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine](/img/structure/B11041663.png)
2-Phenyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine is a heterocyclic compound that features a fused furan and quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with furan-based intermediates under acidic or basic conditions. For example, the reaction of 2-phenylfuran with aniline derivatives in the presence of a Lewis acid catalyst such as stannic chloride or indium chloride can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5,6,7,8-tetrahydrofuro[2,3-b]quinoxaline: Similar in structure but with a quinoxaline ring instead of a quinoline ring.
2-Phenyl-5,6,7,8-tetrahydrofuro[2,3-b]pyridine: Contains a pyridine ring instead of a quinoline ring.
2-Phenyl-5,6,7,8-tetrahydrofuro[2,3-b]benzimidazole: Features a benzimidazole ring instead of a quinoline ring.
Uniqueness
The uniqueness of 2-Phenyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine lies in its specific ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H16N2O |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine |
InChI |
InChI=1S/C17H16N2O/c18-16-12-8-4-5-9-14(12)19-17-13(16)10-15(20-17)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H2,18,19) |
InChI Key |
KEPWYKBQWJYLMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C=C(OC3=N2)C4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-Ethylpyrrolidin-2-YL)methyl]but-2-ynamide](/img/structure/B11041585.png)
![Methyl 3-{[(2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B11041591.png)

![(1Z)-1-[(4-methoxyphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11041612.png)

![3-[(1-Naphthyloxy)methyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B11041630.png)

![4,4,8-Trimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11041648.png)
![6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11041654.png)
![N-{(E)-(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B11041658.png)
![dimethyl 5-{[(1E)-4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate](/img/structure/B11041659.png)

![(2Z)-4-(4-ethoxyphenyl)-2-hydroxy-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]but-2-enamide](/img/structure/B11041670.png)
![(1Z)-8-fluoro-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11041685.png)
